molecular formula C16H24ClNO2 B3337496 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide CAS No. 67535-25-5

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide

Cat. No.: B3337496
CAS No.: 67535-25-5
M. Wt: 297.82 g/mol
InChI Key: YJKIMPGVENGVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base, followed by the reaction with propoxymethyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(propoxymethyl)acetamide
  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-4-10-20-12-18(15(19)11-17)16-13(5-2)8-7-9-14(16)6-3/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKIMPGVENGVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510601
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67535-25-5
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Reactant of Route 6
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.